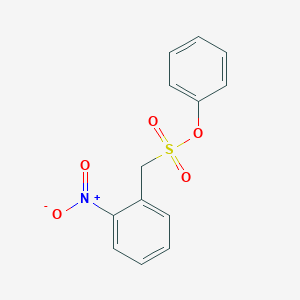

Phenyl (2-nitrophenyl)methanesulfonate

Description

Overview of Sulfonate Esters as Versatile Intermediates in Organic Synthesis

Sulfonate esters are highly valued as versatile intermediates in organic synthesis due to their exceptional leaving group ability in nucleophilic substitution and elimination reactions. libretexts.orgchempedia.info This reactivity stems from the fact that the sulfonate anion is a very stable, weak base, making its displacement from a carbon center energetically favorable. The conversion of an alcohol, which has a poor leaving group (hydroxide), into a sulfonate ester dramatically enhances its reactivity towards a wide array of nucleophiles. youtube.com

Commonly used sulfonate esters include tosylates, mesylates, and triflates. Aryl methanesulfonates, or mesylates, are prepared by the reaction of an alcohol with methanesulfonyl chloride in the presence of a base like pyridine (B92270). chempedia.info This process is often referred to as "activating" the alcohol. youtube.com The resulting methanesulfonate (B1217627) esters can then participate in a variety of synthetic transformations, making them crucial building blocks in the synthesis of complex organic molecules. researchgate.netorganic-chemistry.org The versatility of sulfonate esters is a cornerstone of modern synthetic strategy, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov

Significance of the 2-Nitrophenyl Moiety in Chemical Reactivity and Design

The 2-nitrophenyl group is a key structural motif in organic chemistry that imparts distinct reactivity and properties to a molecule. The nitro group is strongly electron-withdrawing, a property that significantly influences the electron density of the aromatic ring and any attached functional groups. wikipedia.org This electronic effect can facilitate nucleophilic aromatic substitution reactions. wikipedia.org

Furthermore, the ortho-positioning of the nitro group relative to another substituent can lead to specific intramolecular interactions and reactivity patterns. A prominent application of the 2-nitrophenyl group is in the design of photolabile protecting groups, often called "caged compounds". researchgate.netresearchgate.netacs.org Upon irradiation with UV light, molecules containing a 2-nitrobenzyl or related group can undergo a photochemical reaction that cleaves a bond and releases a protected functional group. acs.org This ability to control reactions with light has found applications in various fields, including biology and materials science. The presence of the 2-nitrophenyl moiety in a molecule can therefore be a deliberate design element to introduce specific electronic properties or light-sensitive reactivity.

Contextualization of Phenyl (2-nitrophenyl)methanesulfonate within Advanced Organic Chemistry

This compound represents a convergence of the principles discussed above. As an aryl methanesulfonate, it is expected to be a reactive intermediate capable of undergoing nucleophilic substitution reactions. The phenyl group attached to the sulfonate ester provides a platform for these reactions. The presence of the 2-nitrophenyl group, however, adds a layer of complexity and potential functionality.

In the context of advanced organic chemistry, this compound could be envisioned as a bifunctional reagent. weebly.comfree.frwordpress.comdokumen.pub The methanesulfonate portion serves as a good leaving group, while the 2-nitrophenyl moiety could act as a photolabile trigger or a site for further synthetic modification. For instance, after a substitution reaction at the methanesulfonate position, the nitro group could potentially be reduced to an amine, opening up avenues for further derivatization. Alternatively, the entire 2-nitrophenyl group could influence the reactivity of the methanesulfonate ester through electronic effects or participate in intramolecular cyclization reactions. The study of such molecules is integral to the development of more sophisticated and controllable synthetic methodologies.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenyl methanesulfonate sigmaaldrich.com | CH₃SO₃C₆H₅ | 172.20 | 58-61 | 279 |

| 2-Nitrophenol nih.gov | C₆H₅NO₃ | 139.11 | 43-45 | 214-216 |

| 4-Nitrophenyl methanesulfonate nih.gov | C₇H₇NO₅S | 217.20 | 97-99 | - |

| 2-Nitrophenyl benzoate (B1203000) nih.gov | C₁₃H₉NO₄ | 243.21 | 59-61 | - |

Structure

3D Structure

Properties

CAS No. |

89841-03-2 |

|---|---|

Molecular Formula |

C13H11NO5S |

Molecular Weight |

293.30 g/mol |

IUPAC Name |

phenyl (2-nitrophenyl)methanesulfonate |

InChI |

InChI=1S/C13H11NO5S/c15-14(16)13-9-5-4-6-11(13)10-20(17,18)19-12-7-2-1-3-8-12/h1-9H,10H2 |

InChI Key |

FDSWDUKQCCOIKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Computational Chemistry and Theoretical Characterization of Phenyl 2 Nitrophenyl Methanesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to map out the electron distribution and energy of the system.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. semanticscholar.org The initial step in the theoretical characterization of Phenyl (2-nitrophenyl)methanesulfonate involves geometry optimization, where DFT methods are used to find the lowest energy arrangement of atoms. Functionals like B3LYP, combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed for this purpose. semanticscholar.orgnih.govnih.gov This process yields a detailed three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation. indexcopernicus.com

The optimized structure represents a local minimum on the potential energy surface. Further calculations can explore other conformations by rotating single bonds and re-optimizing the geometry to map out the molecule's energy landscape. This landscape is critical for understanding conformational preferences and energy barriers between different spatial arrangements. From the optimized geometry, various electronic properties such as dipole moments, polarizability, and molecular orbital energies (HOMO and LUMO) are calculated to predict the molecule's stability and reactivity. indexcopernicus.comnih.gov

Table 1: Representative Geometric Parameters Calculated via DFT (Note: This table presents typical, illustrative data for similar molecular fragments as specific data for the title compound is not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C-S (Sulfonate) | 1.78 - 1.79 |

| S=O (Sulfonate) | 1.46 - 1.47 | |

| C-N (Nitro) | 1.45 - 1.48 | |

| N=O (Nitro) | 1.22 - 1.24 | |

| Bond Angle (°) | O=S=O | ~122 |

| C-S-O | ~104 | |

| C-C-N | ~119 |

This interactive table is based on data patterns observed in computational studies of related benzene (B151609) sulfonamides and nitroaromatic compounds. indexcopernicus.com

The two aromatic rings in this compound—the phenyl group and the 2-nitrophenyl group—have distinct electronic characteristics due to the substituent effects. The distribution of π-electrons and the degree of aromaticity are key to understanding the molecule's stability and reaction tendencies. Computational methods provide quantitative measures of these properties.

The analysis of π-electron distribution is often performed using techniques like Natural Bond Orbital (NBO) analysis. Aromaticity, a more complex concept, can be quantified using several indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index, for instance, evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. pku.edu.cnresearchgate.net Another widely used method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring; a more negative NICS value typically indicates stronger aromaticity. acs.org Studies on 2-nitroaniline (B44862) derivatives, which share the substituted phenyl ring, show that intramolecular hydrogen bonding and substituent effects can significantly influence π-electron delocalization and the aromatic character of the ring. pku.edu.cnresearchgate.net These methods can be applied to both rings in this compound to assess the electronic impact of the sulfonate and nitro groups.

Transition State Modeling for Reaction Pathway Elucidation

To understand how a molecule participates in a chemical reaction, it is essential to map the entire reaction pathway, including the high-energy transition state that connects reactants to products. Transition state modeling is a computational technique used to locate the geometry and energy of these fleeting structures.

For molecules like this compound, which contains a sulfonate ester linkage, a key reaction is hydrolysis. While specific studies on this molecule are unavailable, research on the analogous hydrolysis of p-nitrophenyl esters provides a clear blueprint for the methodology. acs.org Using DFT, researchers can model the approach of a nucleophile (like a hydroxide (B78521) ion) to the sulfur or carbon center. The goal is to locate the saddle point on the potential energy surface corresponding to the transition state. This involves sophisticated algorithms that optimize the structure to a point of maximum energy along the reaction coordinate but minimum energy in all other degrees of freedom. nih.gov Once a candidate transition state is found, its validity is confirmed by a vibrational frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Further verification is achieved through Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state downhill to the reactant and product, confirming it connects the correct species. nih.gov

By modeling each step in a proposed reaction mechanism, the energies of all intermediates and transition states can be calculated. This allows for the construction of a complete reaction energy profile. Studies on the hydrolysis of a series of para-substituted nitrophenyl benzoate (B1203000) esters have successfully used a combination of experimental kinetics and computational modeling to probe the rate-determining step. semanticscholar.org Researchers found a correlation between the calculated Mulliken charge on the carbonyl carbon and the reaction rates. semanticscholar.org For this compound, a similar approach could be used to determine whether the nucleophilic attack on the sulfur atom or the departure of the phenoxide leaving group is the rate-limiting step in its hydrolysis, and how this might change under different reaction conditions.

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical calculations are excellent for describing static structures and single reaction steps, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules).

For a molecule containing sulfonate groups, MD simulations are particularly useful for understanding its behavior in solution and at interfaces. Studies on related molecules like alkyl benzene sulfonates have used MD to investigate their aggregation, adsorption onto surfaces, and the structure they impart to oil-water interfaces. pku.edu.cnacs.orgrsc.org An MD simulation of this compound in a solvent like water or an organic solvent would reveal information about its solvation shell, conformational dynamics, and potential for aggregation. This provides a dynamic, mechanistic picture that complements the static information from quantum chemistry.

In Silico Studies of Molecular Interactions

In silico studies encompass a range of computational techniques to predict how a molecule will interact with other molecules, such as biological macromolecules or material surfaces. These studies are vital for predicting a compound's biological activity or its performance in materials science applications.

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule to a protein's active site. For example, a computational study on a sulfonamide compound containing a 4-nitrophenyl moiety investigated its interaction with bacterial and viral proteins, calculating binding energies to predict its potential as an antimicrobial or antiviral agent. nih.gov This same methodology could be applied to this compound to screen for potential biological targets.

Other in silico methods can be used to study non-covalent interactions with surfaces. Quantum mechanics and MD simulations have been used to analyze the adsorption of nitrophenols onto graphene sheets, calculating binding energies and characterizing the nature of the intermolecular forces involved, such as electrostatic and van der Waals interactions. chemmethod.com These approaches could elucidate how this compound interacts with various materials.

Table 2: Example Binding Energies from Molecular Docking Studies of a Related Sulfonamide (Note: Data is for {(4-nitrophenyl)sulfonyl}tryptophan, not the title compound.) nih.gov

| Protein Target | PDB ID | Calculated Binding Energy (kcal/mol) |

| E. coli DNA Gyrase B | 5MMN | -6.37 |

| COVID-19 Main Protease | 6LU7 | -6.35 |

This interactive table shows representative data from in silico molecular interaction studies. nih.gov

Hydrogen Bonding and Aromatic Interactions in Related Derivatives

The molecular structure of this compound contains several functional groups capable of engaging in non-covalent interactions, which are critical in determining the crystal packing, supramolecular assembly, and biological activity of related molecules. The sulfonate and nitro groups, with their electronegative oxygen atoms, are potent hydrogen bond acceptors. researchgate.net Aromatic rings, both the phenyl and the nitrophenyl moieties, can participate in various π-interactions.

Hydrogen bonding plays a significant role in the structure of related sulfonamide and nitrophenyl compounds. mdpi.com In crystal structures of similar molecules, intermolecular hydrogen bonds, such as O-H···O and N-H···O, are frequently observed, leading to the formation of complex supramolecular aggregates. mdpi.com The presence of a nitro group can influence the acidity of nearby C-H or N-H bonds, enhancing their capacity to act as hydrogen bond donors. mdpi.com

Aromatic interactions are also central to the molecular architecture. These can include π-π stacking, where parallel aromatic rings overlap, and CH/π interactions, where a C-H bond is directed towards the face of a π-system. nih.gov In derivatives of 2-phenylphenol, the phenyl group can act as a hydrogen bond acceptor. researchgate.net Studies on thrombin receptor ligands have demonstrated the importance of edge-to-face CH/π interactions between a phenylalanine-phenyl group and a receptor's aromatic group for biological activity. nih.gov The orientation of the nitro group relative to the benzene ring can significantly influence the aromaticity and electronic properties of the system, which in turn affects the strength and nature of these intermolecular forces. mdpi.com

Table 1: Key Non-Covalent Interactions in Related Derivatives

| Interaction Type | Participating Moieties | Significance |

|---|---|---|

| Hydrogen Bonding (e.g., N-H···O, C-H···O) | Sulfonate group (acceptor), Nitro group (acceptor), Phenyl C-H (donor) | Stabilizes crystal packing and supramolecular structures. researchgate.netmdpi.com |

| π-π Stacking | Phenyl and Nitrophenyl rings | Contributes to the stabilization of molecular packing in crystals. researchgate.net |

| CH/π Interactions | C-H bonds interacting with the face of an aromatic ring | Plays a crucial role in ligand-receptor binding and molecular recognition. nih.gov |

Host-Guest Interactions in Catalytic Systems

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, creating a supramolecular complex. This principle has been effectively applied in catalysis to enhance reaction rates, improve selectivity, and enable catalyst recovery and reuse. rsc.org Derivatives containing nitrobenzene (B124822) moieties can act as guests in various catalytic systems, where the host provides a confined environment that facilitates specific chemical transformations. nih.gov

A proof-of-concept system utilized magnetic nanoparticles decorated with β-cyclodextrins (the host) to "catch" a catalyst bearing an adamantyl group (the guest) through host-guest interactions. rsc.org This allows for the easy separation of the homogeneous catalyst from the reaction mixture. Such catch-release systems have been successfully applied in reactions like the Suzuki-Miyaura coupling. rsc.org

In other examples, covalent organic frameworks (COFs) serve as hosts. These porous crystalline materials can be designed to have nanochannels that confine catalytically active species. nih.gov For instance, the reductive carbonylation of nitrobenzenes to carbamates has been achieved using a system where catalytically active polymers are integrated as guests within a Pd-metallated COF host. This confinement forces the different catalytic components into close proximity, enhancing their cooperativity and leading to a more efficient synergistic catalysis compared to homogeneous counterparts. nih.gov The acceleration of reactions can also be triggered by altering the substrate's basicity within the electrostatic environment of a supramolecular host. rsc.orgresearchgate.net

Table 2: Examples of Host-Guest Systems in Catalysis

| Host Molecule | Guest Species | Catalytic Application |

|---|---|---|

| β-Cyclodextrin on Magnetic Nanoparticles | Adamantyl-tagged Palladium(II) complex | Catalyst recovery in Suzuki-Miyaura coupling. rsc.org |

| Covalent Organic Framework (COF) | Flexible acidic polymers and Pd species | Synergistic catalysis for reductive carbonylation of nitrobenzenes. nih.gov |

| Supramolecular Host Cavity | Substrate molecules | Autocatalytic reaction triggering via electrostatic alteration. rsc.org |

Molecular Docking Analysis for Enzyme Inhibition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is a vital tool in drug discovery for screening potential inhibitors and understanding their binding mechanisms at the molecular level. Sulfonamide and nitrophenyl derivatives have been the subject of numerous docking studies to evaluate their potential as enzyme inhibitors. acs.orgnih.gov

For example, novel sulfonamide derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. acs.org Docking studies for these compounds revealed binding modes within the ATP-binding site of the VEGFR-2 kinase domain, identifying key interactions with amino acid residues. Similarly, docking studies of 2-(trimethoxyphenyl)-thiazoles, some containing a nitrophenyl ring, were performed to understand their inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These studies showed that the inhibitors occupy the hydrophobic channel of the enzyme's active site, with the 4-nitrophenyl ring situated in an area surrounded by aromatic residues like Phe518, Tyr385, and Trp387 in COX-2. nih.gov

In silico studies of p-nitrophenyl hydrazones as anti-inflammatory agents involved docking against COX-2, 5-lipoxygenase (5-LOX), and H+/K+ ATPase. researchgate.net The results indicated that the compounds could act as competitive inhibitors, with their binding affinity influenced by interactions within the active sites of these enzymes. researchgate.net The binding affinity, often expressed as a docking score (in kcal/mol), and the specific hydrogen bonds and hydrophobic interactions formed between the ligand and the enzyme provide a rational basis for lead optimization. nih.gov

Table 3: Molecular Docking of Related Compounds for Enzyme Inhibition

| Compound Class | Target Enzyme | Key Interacting Residues (Example) | Docking Score (Example) |

|---|---|---|---|

| Sulfonamide derivatives | VEGFR-2 | Cys919, Asp1046 (Hydrogen bonds) | Not specified acs.org |

| 2-(Trimethoxyphenyl)-thiazoles with nitrophenyl group | COX-2 | Arg120, Phe518, Tyr385, Trp387 | Not specified nih.gov |

| p-Nitrophenyl hydrazones | COX-2 | Arg513, Tyr385 (Hydrogen bonds) | -11.4 kcal/mol researchgate.net |

| 1H-pyrrole-2,5-dione derivative | COX-2 | Arg120, Tyr355 (Hydrogen bonds) | Not specified researchgate.net |

Advanced Applications and Research Utility of Phenyl 2 Nitrophenyl Methanesulfonate in Organic and Materials Science

Synthetic Building Block in Complex Molecule Construction

Precursor for Substituted Phenylmethanesulfonates

No literature was found that describes the use of Phenyl (2-nitrophenyl)methanesulfonate as a precursor for the synthesis of other substituted phenylmethanesulfonates.

Intermediate in the Synthesis of Organosulfur Compounds

There is no available information on the role of this compound as an intermediate in the synthesis of other organosulfur compounds.

Reagent in Specific Organic Transformations

Activation of Hydroxyl Groups

No studies have been identified that detail the application of this compound for the activation of hydroxyl groups.

Modulation of Chemical Reactivity and Selectivity

There is no research available that discusses how this compound may be used to modulate chemical reactivity and selectivity in organic reactions.

As a Leaving Group in Substitution Processes

In nucleophilic substitution reactions, the efficiency of the process is often dictated by the ability of the leaving group to depart from the substrate. A good leaving group is a species that is stable once it has accepted the electron pair from its bond to carbon. libretexts.orgyoutube.com Generally, the weaker the basicity of a group, the better its leaving group ability. libretexts.org The sulfonate group of this compound, upon departure, is stabilized by resonance, distributing the negative charge over the oxygen atoms. This inherent stability makes it an effective leaving group in various substitution reactions. nih.gov

The reactivity of sulfonate esters as leaving groups is well-documented. For instance, in aliphatic nucleophilic substitution reactions, groups like tosylates (TsO-), mesylates (MsO-), and triflates (OTf-) are recognized as excellent leaving groups due to their stability as anions. purechemistry.org This principle extends to aryl sulfonates, including derivatives of phenylmethanesulfonate (B8461500). The presence of the electron-withdrawing nitro group in the ortho position of the phenyl ring can further enhance the leaving group's ability by inductively stabilizing the resulting sulfonate anion.

Kinetic studies on the reactions of various phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) in acetonitrile (B52724) have shown that even with steric crowding, nucleophilic attack is not significantly inhibited, suggesting the importance of the electronic effects of the substituents on the leaving group. This highlights the nuanced interplay between steric and electronic factors in determining the efficacy of a leaving group in substitution processes.

Application as an Activating Group (e.g., in Ether Formation)

Beyond its role as a leaving group, the sulfonate moiety can also function as an activating group. In the context of electrophilic aromatic substitution, an activating group is a substituent on an aromatic ring that increases the rate of reaction compared to hydrogen. masterorganicchemistry.com While the sulfonate group itself is generally deactivating, its application in specific reaction schemes can facilitate transformations like ether formation.

Aryl mesylates, which are structurally related to this compound, have been utilized in a strategy where they first act as a phenol (B47542) protecting group and subsequently as an activating group for the synthesis of aryl ethers. researchgate.net This dual functionality streamlines multi-step synthetic sequences. The reaction proceeds through a sulfonyl-transfer mechanism, offering an alternative to traditional methods like the Mitsunobu reaction for forming aryl ethers from primary and secondary alcohols. researchgate.net The electron-withdrawing nature of substituents on the aromatic ring of the sulfonate can influence the reactivity and efficiency of these transformations. For example, the metabolism and mutagenicity of phenyl and 4-nitrophenyl vinyl ethers have been studied, where the nitro group significantly impacts the properties of the resulting epoxide metabolites. nih.gov

Catalytic Studies and System Design

The hydrolysis of sulfonate esters, including this compound, serves as a model reaction for investigating catalytic phenomena. Researchers have explored both the intrinsic catalytic properties of these compounds and the design of sophisticated catalytic systems that employ molecular recognition to achieve high efficiency and selectivity.

Investigation of Catalytic Properties in Hydrolysis Reactions

The hydrolysis of sulfonate esters, particularly those with a chromogenic leaving group like a nitrophenolate, provides a convenient system for studying reaction kinetics. The aqueous hydrolysis of nitro derivatives of phenyl phenylmethanesulfonate has been the subject of laboratory experiments to determine reaction mechanisms. acs.org The release of the nitrophenolate ion can be monitored spectrophotometrically, allowing for the determination of reaction rates under various conditions.

Studies on the hydrolysis of related compounds, such as p-nitrophenyl acetate, have been extensively used to investigate the catalytic activity of various catalysts, including imidazoles and their derivatives. rsc.orgnih.gov These studies provide insights into the fundamental principles of catalysis, such as the role of general acid-base catalysis and the effect of catalyst structure on reaction rates. The data obtained from these model systems can be extrapolated to understand the hydrolysis of more complex sulfonate esters like this compound.

Design of Efficient Catalytic Systems through Molecular Recognition

The principles of molecular recognition have been applied to the design of artificial enzymes and catalytic systems that can accelerate the hydrolysis of sulfonate and phosphate (B84403) esters with high specificity. These systems often feature a binding site that complements the structure of the transition state of the reaction, thereby lowering the activation energy.

While direct studies on catalytic systems designed specifically for this compound are not prevalent in the provided search results, the broader field of enzyme-mimetic catalysis offers relevant insights. For instance, de novo designed esterases have been created with the ability to hydrolyze p-nitrophenyl acetate. mdpi.com This involves constructing a catalytic triad (B1167595) and an oxyanion hole within a protein scaffold to stabilize the transition state. Similar design principles could be applied to create catalysts for the hydrolysis of sulfonate esters. The goal is to develop synthetic catalysts that can rival the efficiency and selectivity of natural enzymes.

Tool in Biochemical Research

The reactivity of sulfonate and phosphate esters containing nitrophenyl groups makes them valuable probes for studying enzyme mechanisms, particularly in the context of hydrolysis reactions.

Enzyme Mechanism Studies (e.g., Hydrolysis of Phosphate Esters)

The hydrolysis of phosphate monoesters is a fundamental biological reaction, and enzymes that catalyze this process, such as alkaline phosphatase, are of significant interest. p-Nitrophenyl phosphate is a commonly used substrate in assays to study the kinetics and mechanism of these enzymes. nih.gov The release of p-nitrophenol is easily quantified, providing a direct measure of enzyme activity.

Studies on promiscuous enzymes like Pseudomonas aeruginosa arylsulfatase, which can hydrolyze both sulfate (B86663) and phosphate monoesters, have utilized substrates like 4-nitrophenyl sulfate and 4-nitrophenyl phosphate to elucidate the catalytic mechanism. usu.edu By analyzing linear free energy relationships and kinetic isotope effects, researchers can probe the nature of the transition state and the roles of active site residues in stabilizing the leaving group. usu.edu These studies have revealed that leaving group stabilization is a key component of catalysis. usu.edu

Current Research Challenges and Future Directions

Elucidation of Ambiguous Mechanistic Pathways in Sulfonylation Reactions

A primary challenge in the application of 2-nitrobenzyl sulfonates, including Phenyl (2-nitrophenyl)methanesulfonate, is the nuanced and often competing mechanistic pathways that govern their reactions. The reactivity is dominated by two principal routes: a photochemical rearrangement and a thermal nucleophilic displacement.

The photochemical pathway, a hallmark of ortho-nitrobenzyl compounds, involves a light-induced intramolecular rearrangement. rsc.orgimaging.org This process proceeds through the transfer of a benzylic hydrogen atom to the ortho-nitro group, leading to the formation of an aci-nitro intermediate, which ultimately rearranges to release a sulfonic acid. researchgate.net This mechanism is the basis for their use as photoacid generators (PAGs). imaging.org

Conversely, thermal decomposition typically occurs via a nucleophilic displacement at the benzylic carbon. imaging.org In the solid form, this can be an intramolecular displacement by one of the oxygens of the nitro group, which again releases the sulfonic acid. imaging.org The presence of external nucleophiles in a reaction matrix can also lead to intermolecular displacement reactions. The challenge lies in predicting which pathway will dominate under specific conditions of light, heat, and chemical environment, as this dictates the compound's utility and stability.

Table 1: Competing Mechanistic Pathways for 2-Nitrobenzyl Sulfonates

| Pathway | Trigger | Key Feature | Primary Outcome |

|---|---|---|---|

| Photochemical Rearrangement | UV Light | Intramolecular H-atom transfer to nitro group | Release of sulfonic acid |

Future research must focus on detailed kinetic and spectroscopic studies to delineate the precise conditions that favor one mechanism over the other, enabling more controlled and predictable applications.

Development of Environmentally Benign and Sustainable Synthetic Routes

Traditional synthetic routes to 2-nitrobenzyl sulfonate esters often rely on methods that are inconsistent with the principles of green chemistry. researchgate.net Common syntheses involve the esterification of a 2-nitrobenzyl alcohol with a sulfonyl halide or the reaction of a 2-nitrobenzyl halide with a silver sulfonate salt. imaging.org These methods can involve hazardous reagents, stoichiometric waste products (e.g., silver halides), and the use of volatile organic solvents.

The development of environmentally benign synthetic alternatives is a critical future direction. Drawing inspiration from advancements in related fields, new routes could be explored. For instance, methodologies developed for sulfonamide synthesis in aqueous media, which omit organic bases and use dynamic pH control, could be adapted for sulfonate ester formation. rsc.org Such a process would minimize waste and replace hazardous solvents with water. researchgate.net

Table 2: Comparison of Synthetic Approaches

| Approach | Reagents | Solvents | Byproducts | Sustainability Profile |

|---|---|---|---|---|

| Traditional | 2-Nitrobenzyl halide, Silver sulfonate | Organic (e.g., Acetonitrile) | Silver halide salts | Poor: Use of heavy metals, organic solvents. |

| Potential Green Route | 2-Nitrobenzyl alcohol, Sulfonic acid | Water | Water | Excellent: Avoids toxic solvents and metal waste. |

Future work will likely target the development of catalytic, solvent-free, or aqueous-based synthetic protocols that improve atom economy and reduce the environmental impact of producing these valuable chemical tools.

Exploration of Novel Catalytic Applications and Systems

While 2-nitrobenzyl sulfonates are well-known for generating a strong acid upon irradiation, which then acts as a catalyst (e.g., in photoresists), their direct role in novel catalytic systems remains an area ripe for exploration. The ortho-nitrobenzyl moiety is a premier photolabile protecting group used widely in organic synthesis, including for the protection of phosphates in DNA synthesis. nih.gov

The future direction in this area involves designing complex molecular systems where the light-induced cleavage of the this compound is not the endpoint but rather the initiating trigger for a subsequent catalytic cycle. For example, the photogenerated acid could be used to activate a pro-catalyst in a time- and location-specific manner, offering precise control over a chemical reaction. This integration of a photo-trigger with a catalytic process is a significant challenge that promises to deliver highly sophisticated chemical systems.

Advancements in Computational Prediction of Reactivity and Selectivity

Computational chemistry offers a powerful tool for understanding and predicting the behavior of reactive molecules like this compound. However, accurately modeling its photochemical and thermal reactivity presents significant challenges.

Current research on related p-nitrobenzyl sulfonate esters has utilized laser flash photolysis to identify transient intermediates, such as the radical cations and anions formed during intramolecular electron transfer. rsc.org For 2-nitrobenzyl sulfonates, computational efforts have focused on correlating the quantum yield of photo-rearrangement with the inductive electron-withdrawing ability (σ*) of substituents at the benzylic position. imaging.org It was found that electron-withdrawing groups at this position tend to decrease the quantum yield. imaging.org

Table 3: Key Parameters for Computational Modeling

| Parameter | Significance | Research Goal |

|---|---|---|

| Quantum Yield (Φ) | Efficiency of the photochemical reaction | Predict how structural changes affect photosensitivity. |

| Excited State Lifetimes | Duration of the photo-excited state | Understand the kinetics of the initial photochemical event. |

| Transition State Energies | Energy barriers for thermal and photochemical pathways | Predict the dominant reaction mechanism under various conditions. |

Future advancements will require more sophisticated computational models that can accurately predict excited-state dynamics, map potential energy surfaces for competing reaction pathways, and account for environmental effects. Such models would accelerate the design of new 2-nitrobenzyl sulfonates with tailored reactivity and selectivity.

Integration into Multi-step Synthesis Strategies for Complex Target Molecules

The use of ortho-nitrobenzyl groups as photolabile protecting groups is a well-established strategy. nih.gov However, the integration of this compound as a strategic intermediate in the total synthesis of complex molecules, such as active pharmaceutical ingredients (APIs) or natural products, is an area with significant growth potential. rsc.org

The challenge lies in designing synthetic routes where the unique reactivity of the 2-nitrobenzyl sulfonate moiety is leveraged to overcome specific synthetic hurdles. For example, its ability to generate a strong acid locally could be used to effect a desired transformation within a complex molecule without affecting sensitive functional groups elsewhere. The development of multi-step continuous-flow synthesis platforms presents a particularly promising avenue, where reagents can be generated and consumed in situ, potentially improving safety and efficiency. researchgate.net The integration of photochemical steps within such flow systems is a current research frontier. rsc.org

Unexplored Reactivity Profiles and Derivatization Opportunities

Beyond its established role as a photoacid generator, this compound possesses a rich, yet largely unexplored, reactivity profile. The molecule contains several functional handles that could be exploited for further derivatization and novel applications.

Reduction of the Nitro Group: The nitro group can be chemically or electrochemically reduced to a nitroso, hydroxylamine (B1172632), or amine functionality. This would fundamentally alter the electronic properties of the molecule and could be used to synthesize novel ligands, catalysts, or monomers.

Electrophilic Aromatic Substitution: The phenyl ring of the sulfonate ester is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups to tune the molecule's properties.

Reactions at the Benzylic Position: While nucleophilic displacement is known, exploring its use in a broader range of C-C and C-heteroatom bond-forming reactions could establish it as a valuable synthetic building block.

Complex Rearrangements: Under strongly acidic conditions, related molecules like 2-nitrobenzyl alcohol are known to undergo complex rearrangements to yield products such as 4-amino-3-carboxyphenyl trifluoromethanesulfonate. rsc.org Investigating similar reactivity for this compound could uncover novel chemical transformations.

Table 4: Potential Derivatization Pathways

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| Nitro Group | Reduction | Anilines, Hydroxylamines |

| Phenyl Ring | Electrophilic Substitution | Substituted Phenyl Sulfonates |

| Benzylic Carbon | Nucleophilic Substitution | Ethers, Amines, Alkylated products |

Future research focused on systematically exploring these and other reaction pathways will undoubtedly expand the synthetic utility of this versatile compound.

Q & A

Basic Research Questions

Q. What experimental strategies are employed to synthesize enantiomerically pure Phenyl (2-nitrophenyl)methanesulfonate derivatives, and how is stereochemical integrity maintained during DNA solid-phase synthesis?

- Methodological Answer: Enantiomers of the (2-nitrophenyl)(phenyl)methyl (NPPM) group are synthesized via stereocontrolled routes, often using chiral auxiliaries or catalysts. Diastereomeric phosphoramidites are prepared for DNA solid-phase synthesis to ensure stereochemical fidelity. Post-synthesis, circular dichroism (CD) spectroscopy and HPLC with chiral columns are used to verify enantiopurity and monitor duplex incorporation. The steric bulk of the phenyl group (vs. methyl) enhances stability during synthesis, reducing racemization risks .

Q. How is the impact of this compound as a photocaging group on DNA duplex stability systematically evaluated?

- Methodological Answer: Thermal denaturation assays (via UV-Vis monitoring of values) and molecular dynamics simulations are used to assess local and global duplex stability. Comparative studies between NPPM-caged DNA and unmodified duplexes quantify destabilization effects. Enantiomer-specific differences in duplex stability are attributed to stereoelectronic interactions, validated by NMR-based structural analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, substituent positioning) on the phenyl or nitrophenyl moieties influence the biological activity of this compound derivatives in quorum-sensing inhibition?

- Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing derivatives with meta-halogenated phenyl rings or heteroaromatic pentacycles. In vitro enzyme inhibition assays (e.g., PqsD activity) and bacterial biofilm assays (e.g., P. aeruginosa PA14) are paired to evaluate potency. For example, meta-chloro substituents enhance antagonism efficacy (41–78% inhibition), while ethyl groups at the methanol moiety improve cellular activity despite weaker in vitro performance .

Q. What experimental approaches resolve discrepancies between in vitro and cellular activity of this compound-based inhibitors?

- Methodological Answer: Mechanistic studies using bacterial strains with genetic knockouts (e.g., pqsH-deficient P. aeruginosa) isolate target engagement from off-target effects. Time-dependent inhibition assays and metabolomics profiling identify intracellular stability or metabolite interference issues. For instance, derivatives with improved in vitro PqsD inhibition may fail in cellular models due to poor membrane permeability or rapid degradation .

Q. How can computational modeling guide the optimization of this compound derivatives for dual applications in photocaging and antimicrobial activity?

- Methodological Answer: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict photocleavage efficiency. Molecular docking against PqsD and sodium ion channels prioritizes substituents balancing steric accessibility and binding affinity. Hybrid compounds are validated via dual-function assays: UV-triggered DNA uncaging and biofilm inhibition .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting data on the steric effects of this compound in duplex stabilization vs. enzyme inhibition?

- Methodological Answer: Context-dependent steric requirements are analyzed using comparative crystallography (e.g., DNA vs. enzyme active sites). For DNA, bulky phenyl groups stabilize duplexes via van der Waals interactions, whereas enzyme inhibition may require smaller substituents for active-site penetration. Free-energy perturbation simulations quantify steric contributions in both systems .

Q. What statistical frameworks are recommended for validating SAR trends in structurally diverse this compound libraries?

- Methodological Answer: Multivariate analysis (e.g., partial least squares regression) correlates electronic (Hammett σ), steric (Taft ), and lipophilic (log) parameters with bioactivity. Bootstrap resampling identifies robust SAR trends, while cluster analysis groups derivatives with similar efficacy profiles, reducing false positives from overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.